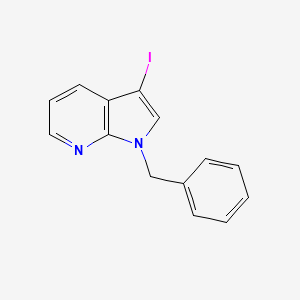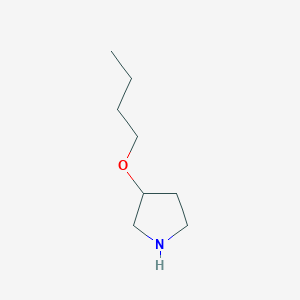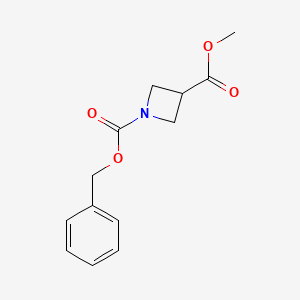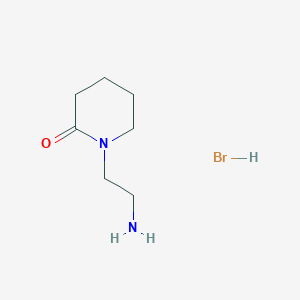
4-Bromo-1-(2-cloroetil)-3-metil-1H-pirazolo
Descripción general
Descripción
4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C6H8BrClN2 and its molecular weight is 223.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de 1,4′-Bipirazoles
4-Bromo-1-(2-cloroetil)-3-metil-1H-pirazolo: se utiliza como material de partida en la síntesis de 1,4′-bipirazoles . Estos compuestos son de interés debido a sus posibles aplicaciones en la creación de nuevos materiales con propiedades electrónicas y fotónicas únicas.
Desarrollo de compuestos farmacéuticos
Este compuesto químico sirve como precursor en la síntesis de varios compuestos farmacéuticos. Su estructura es propicia para modificaciones que pueden conducir al desarrollo de nuevos fármacos con actividades biológicas específicas .
Estudios de actividad biológica
Los investigadores utilizan This compound para estudiar su actividad biológica, particularmente como inhibidor de la alcohol deshidrogenasa hepática. Esta enzima desempeña un papel crucial en el metabolismo de los alcoholes en el cuerpo .
Síntesis de inhibidores
El compuesto también participa en la síntesis de inhibidores que se dirigen a enzimas o sitios receptores específicos. Estos inhibidores se pueden utilizar para modular las vías biológicas con fines terapéuticos .
Ligando para complejos metálicos
Actúa como ligando en la formación de complejos metálicos. Dichos complejos tienen aplicaciones en catálisis, ciencia de materiales y como modelos para estudiar las interacciones entre metaloproteínas .
Investigación en ciencia de materiales
El derivado de pirazol se utiliza en la investigación en ciencia de materiales para desarrollar nuevos materiales con propiedades deseadas, como conductividad, flexibilidad y durabilidad .
Mecanismo De Acción
Target of Action
It is known that similar compounds have been used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
Mode of Action
It’s known that brominated compounds often undergo electrophilic aromatic substitution reactions . In such reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that similar compounds have been used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which could potentially affect its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole. For instance, it’s recommended to store the compound in a cool, dry place in a tightly closed container, away from oxidizing agents . This suggests that exposure to heat, moisture, or oxidizing agents could potentially affect the compound’s stability and efficacy.
Análisis Bioquímico
Biochemical Properties
4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole plays a significant role in biochemical reactions, particularly as an inhibitor of liver alcohol dehydrogenase . This compound interacts with various enzymes, proteins, and other biomolecules, affecting their activity and function. For instance, it has been shown to inhibit oxidative phosphorylation and ATP exchange reactions . The nature of these interactions often involves binding to the active sites of enzymes, thereby altering their catalytic activity.
Cellular Effects
The effects of 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can inhibit calcium uptake in cells, affecting cellular metabolism and energy production . Additionally, it has been observed to cause mutations in certain bacterial strains, indicating its potential impact on genetic material .
Molecular Mechanism
At the molecular level, 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with liver alcohol dehydrogenase results in the inhibition of the enzyme’s activity . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its inhibitory effects . Long-term exposure to this compound can result in sustained inhibition of cellular processes, affecting overall cell viability and function.
Dosage Effects in Animal Models
The effects of 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole vary with different dosages in animal models. At lower doses, it may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a specific dosage level results in a marked change in the compound’s impact on cellular and physiological processes. Toxicity studies have indicated that high doses can cause severe damage to liver and kidney tissues.
Metabolic Pathways
4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For instance, it has been shown to inhibit liver alcohol dehydrogenase, affecting the metabolism of alcohols in the liver . This compound may also influence metabolic flux and metabolite levels by altering the activity of key enzymes involved in metabolic pathways.
Transport and Distribution
The transport and distribution of 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole within cells and tissues are essential for understanding its biochemical effects. This compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, affecting its accumulation and activity. The distribution of this compound within tissues can influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the mitochondria can affect mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.
Propiedades
IUPAC Name |
4-bromo-1-(2-chloroethyl)-3-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrClN2/c1-5-6(7)4-10(9-5)3-2-8/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDUWHKZXWHRRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672526 | |
| Record name | 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108354-38-7 | |
| Record name | 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl 6-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1521060.png)

![Benzyl 4-[(2-aminoethyl)amino]piperidine-1-carboxylate dihydrochloride](/img/structure/B1521066.png)

![1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol](/img/structure/B1521068.png)


![tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate](/img/structure/B1521075.png)



